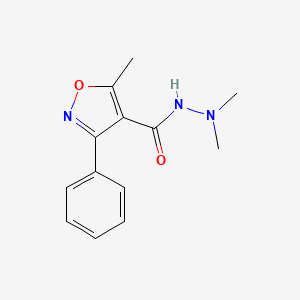![molecular formula C10H13N5O2S B15009823 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonic acid allylamide](/img/structure/B15009823.png)
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonic acid allylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-DIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE is a heterocyclic compound with potential applications in various fields of science and industry. This compound features a triazolopyrimidine core, which is known for its diverse biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the triazolopyrimidine intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Alkylation: The final step involves the alkylation of the nitrogen atom with prop-2-en-1-yl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-DIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
5,7-DIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,7-DIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE: Lacks the prop-2-en-1-yl group.
N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE: Lacks the 5,7-dimethyl groups.
Uniqueness
5,7-DIMETHYL-N-(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE is unique due to the presence of both the 5,7-dimethyl groups and the prop-2-en-1-yl group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H13N5O2S |
|---|---|
Poids moléculaire |
267.31 g/mol |
Nom IUPAC |
5,7-dimethyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C10H13N5O2S/c1-4-5-11-18(16,17)10-13-9-12-7(2)6-8(3)15(9)14-10/h4,6,11H,1,5H2,2-3H3 |
Clé InChI |
WLXNRTLNROHCED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15009755.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B15009758.png)
![2-[4-(3,4-Dicyanophenoxy)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile](/img/structure/B15009761.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B15009785.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15009793.png)
![(2Z,5E)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15009800.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15009811.png)
![7,7-dimethyl-5-(4-methylphenyl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15009814.png)

![6-methyl-2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)pyrimidin-4(1H)-one](/img/structure/B15009827.png)
![(2Z,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15009837.png)
![2-(4-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B15009842.png)
![1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B15009849.png)
